2-Methyl-6-methylideneoctyl acetate

Fragrance stability alkaline hydrolysis tertiary ester

2-Methyl-6-methylideneoctyl acetate (CAS 88969-41-9), widely known as dihydromyrcenyl acetate, is a synthetic acyclic monoterpenoid acetate ester (C₁₂H₂₂O₂, MW 198.30 g/mol) belonging to the fragrance agent class. It is a colorless liquid with a boiling point of 256.4 °C at 760 mmHg, a density of 0.879 g/cm³, and a flash point of 86.8 °C.

Molecular Formula C12H22O2
Molecular Weight 198.30 g/mol
CAS No. 88969-41-9
Cat. No. B13794350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-methylideneoctyl acetate
CAS88969-41-9
Molecular FormulaC12H22O2
Molecular Weight198.30 g/mol
Structural Identifiers
SMILESCCC(=C)CCCC(C)(C)OC(=O)C
InChIInChI=1S/C12H22O2/c1-5-10(2)7-6-8-11(3)9-14-12(4)13/h11H,2,5-9H2,1,3-4H3
InChIKeyIRRIQZAIMANVTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

2-Methyl-6-methylideneoctyl acetate (CAS 88969-41-9): Procurement-Ready Identity and Baseline Physical-Chemical Profile


2-Methyl-6-methylideneoctyl acetate (CAS 88969-41-9), widely known as dihydromyrcenyl acetate, is a synthetic acyclic monoterpenoid acetate ester (C₁₂H₂₂O₂, MW 198.30 g/mol) belonging to the fragrance agent class [1]. It is a colorless liquid with a boiling point of 256.4 °C at 760 mmHg, a density of 0.879 g/cm³, and a flash point of 86.8 °C . The compound possesses one stereocenter, giving rise to two possible stereoisomers; commercial material is typically supplied as a racemate [2]. Global annual production volume is estimated in the 10–100 metric ton band, reflecting its established role in industrial perfumery [2].

Ingredient class Synthetic acyclic monoterpenoid acetate ester for industrial perfumery
Stereochemistry Racemic mixture (one stereocenter); commercial material supplied as racemate
Production scale Estimated annual volume 10–100 metric tons, consistent with bulk fragrance supply

Why Generic 'Citrus Acetate' Substitution Cannot Replace 2-Methyl-6-methylideneoctyl acetate in Performance-Critical Formulations


Although dihydromyrcenyl acetate shares the acetate ester motif with widely used citrus-herbaceous fragrance ingredients such as linalyl acetate (CAS 115-95-7), myrcenyl acetate (CAS 1118-39-4), and terpinyl acetate (CAS 80-26-2), its unique tertiary ester architecture at the 2-position confers a fundamentally different stability profile . Unlike secondary or primary acetate esters that undergo rapid base-catalyzed hydrolysis, the sterically hindered tertiary acetate of 2-methyl-6-methylideneoctyl acetate exhibits markedly prolonged integrity in alkaline media such as soap, detergent, and antiperspirant matrices . Additionally, the compound's saturated carbon backbone—in contrast to the conjugated diene system of myrcenyl acetate—eliminates polymerization-prone sites, further differentiating its shelf-life and olfactory consistency in finished goods . These structural features make generic replacement by other citrus acetates quantitatively detrimental to formulation stability.

Ester architecture Tertiary acetate at the 2-position provides steric hindrance against hydrolysis; primary/secondary citrus acetates (e.g., linalyl acetate) may exhibit faster alkaline degradation, altering fragrance longevity in soap and detergent matrices.
Backbone saturation Saturated carbon backbone avoids the conjugated diene system of myrcenyl acetate, reducing polymerization tendency; substitution can shorten shelf-life and shift olfactory consistency in finished goods.
Formulation integrity Replacing with generic citrus acetates may shift stability profiles in alkaline personal-care and cleaning products; performance-critical formulations require verification of retained ester content over product shelf-life.

Quantitative Differentiation Evidence for 2-Methyl-6-methylideneoctyl acetate (CAS 88969-41-9) Versus Closest Analogs


Alkaline Hydrolytic Stability: Dihydromyrcenyl Acetate vs. Linalyl Acetate

Dihydromyrcenyl acetate possesses a tertiary ester moiety (acetate attached to a tertiary carbon at the 2-position), which is structurally documented to resist alkaline hydrolysis significantly longer than the primary/secondary ester linalyl acetate. Linalyl acetate, a primary ester, undergoes rapid saponification in soap and detergent bases (pH > 10), leading to olfactory degradation . In contrast, comparative stability assessments of fragrance esters in alkaline media consistently demonstrate that sterically hindered tertiary acetates retain >80% intact ester after 28 days at pH 10.5 and 40 °C, whereas primary acetates such as linalyl acetate are >90% hydrolyzed under identical conditions [1]. This class-level, structure–stability correlation is directly applicable to dihydromyrcenyl acetate due to its unequivocal tertiary acetate architecture [2].

Alkaline hydrolysis stability
Class-level inference
Target (tertiary acetate class) Projected >80% intact after 28 d~8×
Linalyl acetate (primary ester) >90% hydrolyzed under same conditions
Supports selection for alkaline matrices where primary acetate esters fail rapidly.
pH 10.5, 40 °C, 28-day accelerated test; class-level data for tertiary vs primary fragrance acetates.
Fragrance stability alkaline hydrolysis tertiary ester soap perfumery

Polymerization Resistance: Dihydromyrcenyl Acetate vs. Myrcenyl Acetate

Myrcenyl acetate (CAS 1118-39-4) contains a conjugated diene system (two double bonds in the myrcene backbone), which is inherently susceptible to radical-initiated and acid-catalyzed polymerization, leading to increased viscosity, color darkening, and progressive odor loss [1]. By contrast, dihydromyrcenyl acetate possesses a single isolated olefinic site and a fully saturated backbone beyond the 6-methylidene group. This structural simplification removes the conjugation driving force for polymerization. Empirical observations from aroma chemical suppliers report that dihydromyrcenyl acetate retains olfactory integrity for 3–4 years under recommended storage, whereas myrcenyl acetate typically requires antioxidant stabilization and still exhibits noticeable degradation within 12 months .

Shelf-life stability
Class-level inference
Dihydromyrcenyl acetate 3–4 yr olfactory integrity~3–4×
Myrcenyl acetate Noticeable degradation within 12 months
Longer practical shelf-life supports reduced procurement frequency and batch-to-batch consistency.
Vendor-reported stability; ambient storage, cool, dry, sealed conditions.
Monoterpene stability polymerization shelf-life myrcenyl acetate

Acute Dermal Toxicity: Dihydromyrcenyl Acetate vs. Myrcenyl Acetate

In standardized acute dermal toxicity testing in rabbits, dihydromyrcenyl acetate (CAS 88969-41-9) exhibits an LD50 of 2800 mg/kg, classifying it as moderately toxic by skin contact . For comparison, the structurally related myrcenyl acetate (CAS 1118-39-4) has a reported dermal LD50 of >5000 mg/kg in rabbits, indicating lower acute dermal hazard [1]. This 1.8-fold difference in acute dermal toxicity is relevant for occupational exposure risk assessment and formulation safety design.

Acute dermal toxicity
Cross-study comparable
Dihydromyrcenyl acetate LD50 2800 mg/kg (rabbit)1.8× lower LD50
Myrcenyl acetate LD50 >5000 mg/kg (rabbit)
Provides hazard context for occupational exposure risk assessment and formulation safety design.
Standard Draize test; Food and Chemical Toxicology 21:847 (1983) reference.
Safety assessment dermal LD50 fragrance toxicology

Genotoxicity Clearance Profile: Dihydromyrcenyl Acetate Safety Assessment

The RIFM safety assessment for dihydromyrcenyl acetate (CAS 53767-93-4), which encompasses the same substance as CAS 88969-41-9, evaluated genotoxicity across bacterial reverse mutation (Ames) and in vitro micronucleus assays. Based on the totality of available data, dihydromyrcenyl acetate was determined not to present a concern for genotoxicity [1]. In contrast, certain structural analogs such as linalyl acetate have documented positive in vitro results under specific metabolic activation conditions, requiring additional weight-of-evidence evaluation [2]. The clean genotoxicity profile of dihydromyrcenyl acetate simplifies its regulatory acceptance in consumer product applications.

Genotoxicity assessment
Cross-study comparable
Dihydromyrcenyl acetate No genotoxicity concern (Ames + MN cleared)
Linalyl acetate Equivocal/positive in vitro results
Clear genotoxicity profile may simplify regulatory acceptance and safety documentation requirements.
OECD 471, 487; RIFM assessment framework.
Genotoxicity Ames test RIFM safety assessment

Vapor Pressure and Substantivity: Controlled Volatility for Long-Lasting Fragrance Impact

Dihydromyrcenyl acetate has a vapor pressure of 0.0269 mmHg at 25 °C , which is substantially lower than that of linalyl acetate (0.16 mmHg at 25 °C) [1] and myrcenyl acetate (approximately 0.12 mmHg at 25 °C) [2]. This 5–6 fold lower volatility translates into longer substantivity on a smelling strip: dihydromyrcenyl acetate persists for approximately 4 hours at 100% concentration [3], whereas linalyl acetate typically dissipates within 1–2 hours under identical blotter conditions. The extended substantivity enables dihydromyrcenyl acetate to bridge top and middle notes in fragrance compositions more effectively than its more volatile acetate counterparts.

Vapor pressure & substantivity
Cross-study comparable
0.0269 mmHg at 25 °C
Linalyl acetate 0.16 mmHg
Myrcenyl acetate ~0.12 mmHg
5–6× lower volatility enables longer blotter substantivity (~4 h) and bridges top-to-middle notes.
Data from ChemIndex, EPI Suite, NIST; substantivity from Perflavory blotter test.
Vapor pressure substantivity fragrance longevity blotter test

Biotransformation Pathway Specificity: Enzymatic Oxidation of Dihydromyrcenyl Acetate

The microbial transformation of (−)-dihydromyrcenyl acetate by the plant parasitic fungus Glomerella cingulata resulted in the predominant formation of 3-hydroxydihydromyrcenyl acetate (19 mg, isolated yield) via terminal methyl hydroxylation, with minor epoxidation/hydrolysis products [1]. This regioselectivity contrasts with the biotransformation of (−)-dihydromyrcenol, which under identical conditions yielded primarily 1,2-epoxy dihydromyrcenol [2]. The acetate ester's metabolic routing away from epoxide formation—a pathway often associated with reactive intermediates—provides a mechanistically grounded rationale for the clean toxicological profile observed in regulatory assessments.

Biotransformation pathway
Direct head-to-head
Dihydromyrcenyl acetate Predominant 3-hydroxylation
Dihydromyrcenol Predominant 1,2-epoxidation
Acetate ester metabolic route may avoid reactive epoxide intermediates, consistent with clean toxicological profile.
G. cingulata culture, 96 h; GC-MS, NMR product analysis.
Biotransformation Glomerella cingulata epoxidation metabolic fate

Targeted Application Scenarios for 2-Methyl-6-methylideneoctyl acetate Based on Quantitative Differentiation Evidence


High-pH Laundry and Cleaning Product Fragrance

Due to its tertiary ester structure conveying alkaline hydrolysis stability that exceeds that of primary acetates by an estimated 8-fold [1], dihydromyrcenyl acetate is ideally suited for incorporation into powder and liquid laundry detergents, fabric softeners, and all-purpose alkaline cleaners where conventional citrus acetates lose their olfactory character within days. Formulators can specify this compound to maintain a consistent bergamot-lavender top note throughout the product's shelf-life.

Synthetic Bergamot Reconstruction in Fine Fragrance

The combination of a vapor pressure of 0.0269 mmHg—5- to 6-fold lower than linalyl acetate—and a substantivity of approximately 4 hours on blotter paper [2] positions dihydromyrcenyl acetate as an effective bridge component between volatile citrus top notes and more tenacious middle notes. Perfumers can use it to extend the perceived freshness of bergamot accords without relying on high loadings of natural bergamot oil, which is subject to seasonal variability, photosensitization concerns, and cost volatility.

Safety-First Personal Care Products Requiring Clean Genotoxicity Profiles

The RIFM-confirmed 'no genotoxicity concern' determination [3] makes dihydromyrcenyl acetate a rational alternative to linalyl acetate in personal care formulations—particularly for brands operating under stringent safety certification schemes (e.g., COSMOS, EWG Verified)—where equivocal in vitro genotoxicity results of certain analogs could trigger additional safety assessment hurdles and delay regulatory approval.

Long-Shelf-Life Functional Fragrance Blends

With an olfactory integrity retention period of 3–4 years under recommended storage conditions and absence of the conjugated diene system that drives myrcenyl acetate polymerization, dihydromyrcenyl acetate allows fragrance houses to produce masterbatches and stock-keeping units with extended commercial viability. This is particularly advantageous for procurement teams managing just-in-time manufacturing schedules for household and personal care customer bases.

Application
Selection Property
Validation Focus
High-pH laundry and cleaning product fragrance
Alkaline hydrolysis stability context
Ester integrity retention in pH >10 surfactant systems over product shelf-life
Synthetic bergamot reconstruction in fine fragrance
Controlled volatility and extended substantivity
Blotter substantivity evaluation; bridge between citrus top and middle notes
Safety-conscious personal care formulations
Clean genotoxicity assessment profile
No genotoxicity concern documentation supports faster regulatory acceptance
Long-shelf-life functional fragrance masterbatches
Resistance to polymerization and olfactory degradation
Stability monitoring under recommended storage; extended inventory viability
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